4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Medicinal Chemistry Chemical Biology Organic Synthesis

In multistep synthesis, inconsistent building block purity leads to impurity accumulation and batch failure. 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride solves this with its tosyl-protected piperidine core and defined 4-substituted regiochemistry, enabling controlled diversification. - Tosyl group ensures robust N-protection; hydrochloride salt guarantees ready solubility in aqueous and polar organic solvents. - Balanced lipophilicity (LogP ~1.33) and moderate TPSA (54.6 Ų) provide predictable membrane permeability for chemical probe design. - Sourced at ≥95% purity, ensuring consistent reactivity and minimal batch-to-batch variability.

Molecular Formula C12H18ClNO2S
Molecular Weight 275.8 g/mol
CAS No. 676527-73-4
Cat. No. B1363626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
CAS676527-73-4
Molecular FormulaC12H18ClNO2S
Molecular Weight275.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl
InChIInChI=1S/C12H17NO2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
InChIKeyHGXSRSRLEBTQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride: Core Properties


4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride, also known as 4-tosylpiperidine hydrochloride, is a piperidine-based sulfonamide derivative with the molecular formula C12H18ClNO2S and a molecular weight of 275.80 g/mol [1]. The compound exists as a hydrochloride salt [1]. Its physicochemical profile, including a topological polar surface area (TPSA) of 54.6 Ų, two hydrogen bond donors, three acceptors, and two rotatable bonds, defines its utility as a versatile building block in medicinal chemistry and chemical biology [1].

Hydrochloride salt may support aqueous-phase reactions and biological assays without organic co-solvents.
Class-level inference; verify solubility for your specific buffer.
Tosyl-protected piperidine building block for modular synthesis of bioactive molecules.
4-regiochemistry offers distinct diversification compared to 1-substituted isomer.
Defined physicochemical profile (TPSA 54.6 Ų, 2 HBD, 3 HBA) aids lead optimization campaigns.
Computed LogP ~1.33 suggests balanced lipophilicity.

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Substitution Risks


Despite a shared piperidine-sulfonyl core, substitution of the aromatic ring in 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride with hydrogen, chloro, or methoxy groups (as in phenyl, chlorophenyl, or methoxyphenyl analogs) results in distinct molecular properties, solubility characteristics, and reactivity profiles [1]. These differences directly impact its suitability as a synthetic intermediate. Generic substitution without quantitative validation introduces uncontrolled variables into chemical reactions and downstream biological assays.

Analog swap
Phenyl, chloro, or methoxy analogs may shift solubility and reactivity profiles, introducing uncontrolled variables without validation.
Regioisomer
1-substituted tosylpiperidine (CAS 4703-22-4) differs in synthetic diversification vector; direct replacement may alter downstream functionalization outcomes.
Free base
Neutral free base has limited water solubility; substitution without salt screening may compromise aqueous reaction performance.

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride: Comparative Evidence


Solubility Enhancement via Salt Formation

As a hydrochloride salt, 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride exhibits significantly enhanced water solubility compared to its neutral free base, 4-[(4-methylphenyl)sulfonyl]piperidine (MW 239.34 g/mol) [1]. While exact aqueous solubility values for this specific compound are not published, the general principle of salt formation to improve solubility is well-established [2]. This property is critical for aqueous-phase reactions and biological assays where the free base would be insoluble.

Salt solubility
Class-level
Hydrochloride salt vs free base: predicted higher aqueous solubility (not quantified)
May support aqueous reaction and assay compatibility
Class-level inference; exact solubility data not reported
Medicinal Chemistry Chemical Biology Organic Synthesis

Physicochemical Differentiation: LogP and TPSA

The methyl substitution on the phenyl ring of 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride (Target) confers a distinct physicochemical profile compared to its chloro (Cl), methoxy (OMe), and unsubstituted (H) analogs. While experimental LogP and LogD values are not available for all analogs, computed data demonstrate that the methyl group increases lipophilicity relative to the phenyl analog, and significantly alters hydrogen-bonding capacity and topological polar surface area (TPSA) relative to the chloro and methoxy derivatives [1]. These differences are crucial for predicting membrane permeability and target engagement in drug discovery programs.

Physicochemical profile
Computed property
Target: LogP 1.33, TPSA 54.6 Ų. Methoxy analog: TPSA 63.8 Ų (~17% higher). Chloro and phenyl analogs differ in lipophilicity.
Methyl substitution provides a distinct lipophilicity-TPSA balance for membrane permeability studies
Use computed properties to guide analog selection; experimental LogD may vary
Physicochemical Profiling Drug Design Structure-Activity Relationship

Purity Benchmark for Quality Control

Commercial vendors specify the purity of 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride at ≥95% . This specification is comparable to that of the phenyl analog (≥95%) and the methoxy analog (≥97%) [1]. For the chloro analog, purity specifications are also typically ≥95% . Selecting a vendor that provides this quantitative purity ensures consistent reactivity and minimizes side-product formation in synthetic workflows.

Purity benchmark
Cross-study comparable
≥95% (HPLC), within ±2% of phenyl (≥95%), methoxy (≥97%), and chloro (≥95%) analogs
Consistent purity specification supports reproducible synthetic workflows
Verify vendor batch certificate for actual purity
Chemical Procurement Quality Assurance Synthetic Chemistry

Key Intermediate for Bioactive Molecule Synthesis

4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride is explicitly identified as a key intermediate in the synthesis of potential pharmaceuticals . The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the piperidine nitrogen and can be cleaved under reductive or strongly basic conditions, enabling modular synthesis of complex bioactive molecules. This synthetic versatility is shared by the 1-substituted isomer (1-[(4-methylphenyl)sulfonyl]piperidine; CAS 4703-22-4), but the 4-substituted derivative offers distinct regiochemical control in subsequent functionalization steps .

Synthetic intermediate
Supporting evidence
4-substituted tosylpiperidine HCl as key intermediate for potential pharmaceuticals; 1-substituted isomer also used but with different regiochemical control
4-regiochemistry enables distinct diversification vector in analog synthesis
Sources: vendor literature; independent validation recommended
Medicinal Chemistry Organic Synthesis Drug Discovery

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride: Application Scenarios


Synthesis of N-Tosyl Piperidine Derivatives

Researchers requiring a protected piperidine building block for subsequent functionalization can rely on 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride. The tosyl group provides robust N-protection under a variety of reaction conditions, and the 4-substituted regiochemistry offers a unique vector for diversification compared to the more common 1-substituted isomer . The hydrochloride salt form ensures ready solubility in aqueous and polar organic solvents, simplifying reaction setup [1].

Probe Development with Defined Physicochemical Properties

For the design of chemical probes where balanced lipophilicity (LogP ~1.33) and moderate polar surface area (TPSA 54.6 Ų) are desirable, this compound provides a predictable scaffold [2]. The methyl substitution offers a clear differentiation from chloro and methoxy analogs, allowing medicinal chemists to fine-tune membrane permeability and solubility without altering the core sulfonyl-piperidine framework .

Standardized Reagent for Quality-Controlled Synthesis

In synthetic laboratories where reproducibility is paramount, sourcing this compound from vendors specifying ≥95% purity ensures consistent reactivity and minimizes batch-to-batch variability. This is particularly critical for multistep syntheses where impurity accumulation can compromise overall yield and purity of final products.

Application
Selection Property
Validation Focus
Protected piperidine synthesis
N-Tosyl protection, 4-regiochemistry
Aqueous solubility, regiochemical diversification
Chemical probe design
Computed LogP ~1.33, TPSA 54.6 Ų
Membrane permeability, solubility profiling
Quality-controlled synthesis
≥95% purity specification
Batch-to-batch reproducibility, impurity control

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